molecular formula C14H18F3N3O2 B2990504 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 1705879-69-1

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2990504
CAS No.: 1705879-69-1
M. Wt: 317.312
InChI Key: QHQVILHZXKLZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one features a piperidine core linked to a trifluoropropanone group and a 3-cyclopropyl-1,2,4-oxadiazole moiety. This structure combines electron-withdrawing (trifluoromethyl) and sterically compact (cyclopropyl) substituents, which are strategically positioned to influence both physicochemical properties and biological interactions. Such design elements are common in medicinal chemistry to enhance metabolic stability and target binding .

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3,3,3-trifluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQVILHZXKLZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C13H16F3N3OC_{13}H_{16}F_3N_3O with a molecular weight of 303.29 g/mol. The structure includes a cyclopropyl group and an oxadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H16F3N3OC_{13}H_{16}F_3N_3O
Molecular Weight303.29 g/mol
CAS Number[Not available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The oxadiazole moiety is known to influence various enzymatic pathways, while the trifluoropropanone group may enhance lipophilicity and cellular uptake.

Potential Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors such as muscarinic receptors has been suggested, leading to alterations in neurotransmitter release and activity.

Biological Activities

Research indicates that the compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing oxadiazole rings demonstrate significant antimicrobial properties. The presence of the cyclopropyl group may enhance these effects by improving the compound's ability to penetrate bacterial cell walls.

Anticancer Properties

Research indicates that compounds with oxadiazole derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or directly related derivatives:

  • Study on Antimicrobial Efficacy :
    • A study published in Medicinal Chemistry demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • Research highlighted in Cancer Letters reported that compounds featuring oxadiazole structures could inhibit growth in various cancer cell lines through apoptosis pathways .
  • Muscarinic Receptor Interaction :
    • A study indicated that cyclopropyloxadiazole derivatives function as selective muscarinic receptor modulators, suggesting potential applications in treating neurological disorders .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Piperidine + oxadiazole + trifluoropropanone Cyclopropyl (oxadiazole), trifluoromethyl (propanone) Optimized for metabolic stability and receptor binding
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one () Piperidine + oxadiazole + phenylthio 2-Fluorophenyl (oxadiazole), phenylthio (propanone) Increased lipophilicity; potential for enhanced membrane permeability
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one () Piperazine + oxadiazole + propanone 2-Chlorophenyl (oxadiazole), methylsulfonyl (piperazine) Sulfonyl group may improve solubility; chlorophenyl adds steric bulk
DDR1 inhibitor () Spirocyclic system + oxadiazole Cyclopropyl (oxadiazole), indazole-carbonyl Demonstrates oxadiazole’s role as a bioisostere in kinase inhibition

Key Observations :

  • The cyclopropyl substituent on the oxadiazole offers steric advantages over bulkier groups (e.g., 2-fluorophenyl in ), likely reducing off-target interactions .
  • Piperidine vs. piperazine backbones () influence basicity and solubility, with piperidine being less polar .

Analog-Specific Methods :

  • : Uses toluene-based coupling under degassed conditions, yielding intermediates for further functionalization .
  • : Achieves phenoxypropanone derivatives via nucleophilic displacement, highlighting versatility in propanone modifications .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (Fluorophenyl analog) (Chlorophenyl + piperazine)
Molecular Weight ~400–420 (estimated) 425.5 398.9
LogP Higher (trifluoromethyl increases lipophilicity) Moderate (fluorophenyl adds polarity) Lower (sulfonyl group enhances solubility)
Metabolic Stability Likely high (CF₃, cyclopropyl resist oxidation) Moderate (fluorophenyl may undergo CYP450) Moderate (sulfonyl group slows metabolism)

Key Insights :

  • The trifluoromethyl group in the target compound improves metabolic stability compared to phenylthio () or chlorophenyl () analogs .
  • Piperidine backbones (target compound) vs. piperazine () alter basicity, affecting tissue distribution and excretion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.